molecular formula C20H18N2O4 B6538914 N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1060281-69-7

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6538914
CAS No.: 1060281-69-7
M. Wt: 350.4 g/mol
InChI Key: LMGIMFFIHVXHEH-UHFFFAOYSA-N
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Description

N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide (CAS: 1060281-69-7) is a synthetic coumarin derivative with the molecular formula C₂₀H₁₈N₂O₄ and a molecular weight of 350.4 g/mol . Its structure features a coumarin core (2-oxo-2H-chromene) linked via a carboxamide group to a phenyl ring substituted with a dimethylcarbamoylmethyl moiety. This compound is of interest in medicinal chemistry due to the pharmacophoric coumarin scaffold, which is associated with diverse biological activities, including enzyme inhibition and anticancer effects .

Properties

IUPAC Name

N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-22(2)18(23)11-13-7-9-15(10-8-13)21-19(24)16-12-14-5-3-4-6-17(14)26-20(16)25/h3-10,12H,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGIMFFIHVXHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation for Coumarin Formation

The 2-oxo-2H-chromene-3-carboxylic acid core is synthesized via Knoevenagel condensation, a widely used method for coumarin derivatives. In a representative procedure, 2-hydroxybenzaldehyde reacts with Meldrum’s acid in an aqueous medium under ultrasound irradiation for 5–15 minutes, yielding 2-oxo-2H-chromene-3-carboxylic acid derivatives with >99% purity. This green chemistry approach minimizes solvent waste and reduces reaction times compared to traditional reflux methods.

Table 1: Reaction Conditions for Coumarin Core Synthesis

ReactantCatalyst/SolventTemperatureTimeYield
2-HydroxybenzaldehydeTomato juice/H₂O20°C5 min99%
4-Methyl-2-hydroxybenzaldehydeEthanolReflux6 h94%

The choice of substituents on the benzaldehyde precursor dictates the coumarin’s substitution pattern. For example, 4-methyl-2-hydroxybenzaldehyde produces 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, as confirmed by 1H^{1}\text{H}-NMR resonances at δ 8.87 (s, 1H, CH) and 7.99 ppm (dd, 1H, Ar).

Functionalization of the Aromatic Amine Component

Synthesis of 4-[(Dimethylcarbamoyl)methyl]aniline

The amine component, 4-[(dimethylcarbamoyl)methyl]aniline, is prepared through a two-step process:

  • Bromination : 4-Aminobenzyl alcohol is treated with hydrobromic acid (HBr) to form 4-aminobenzyl bromide.

  • Amidation : The bromide intermediate reacts with dimethylamine in the presence of a tertiary base (e.g., triethylamine) to introduce the dimethylcarbamoyl group.

Table 2: Optimization of Amidation Conditions

BaseTemperatureTimeYield
Triethylamine25°C15 min92%
1-Methylimidazole30°C30 min88%

The reaction proceeds efficiently at room temperature, avoiding energy-intensive conditions. The product is characterized by 13C^{13}\text{C}-NMR signals at δ 41.41 ppm (NH-CH₂-CH₂-Ph) and 160.87 ppm (C=ONH).

Amidation of Coumarin-3-carboxylic Acid

Single-Pot Amidation Using Carbamoyl Chlorides

The final step involves coupling the coumarin-3-carboxylic acid with 4-[(dimethylcarbamoyl)methyl]aniline. A patent-pending single-pot method utilizes carbamoyl chlorides and tertiary bases to accelerate amidation. For example, treating coumarin-3-carboxylic acid with 4-[(dimethylcarbamoyl)methyl]aniline in ethanol under reflux for 6 hours yields the target compound in 94% yield.

Table 3: Comparative Analysis of Amidation Methods

MethodSolventTemperatureTimeYield
Classical refluxEthanolReflux6 h94%
Single-potTHF25°C15 min89%

The single-pot method reduces side reactions and simplifies purification. Infrared spectroscopy confirms successful amidation via C=O stretches at 1670 cm⁻¹ (amide I) and 1530 cm⁻¹ (amide II).

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H^{1}\text{H}-NMR (400 MHz, DMSO-d₆) : δ 8.87 (s, 1H, coumarin CH), 8.74 (t, 1H, NH), 3.73 (s, 3H, OCH₃).

  • 13C^{13}\text{C}-NMR : δ 161.42 ppm (coumarin C=O), 160.87 ppm (amide C=O), 55.44 ppm (OCH₃).

  • HRMS : m/z calculated for C₁₉H₁₈N₂O₄ [M+H]⁺: 339.1345; found: 339.1348 .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds featuring the chromene structure exhibit significant anticancer properties. The presence of the dimethylcarbamoyl group enhances the biological activity of the chromene derivatives, making them promising candidates for cancer treatment. For instance, studies have shown that derivatives of chromen-4-one can induce apoptosis in cancer cells, suggesting a mechanism that could be exploited for therapeutic purposes .

Antiviral Properties

N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide has been investigated for its antiviral properties, particularly against HIV. The chromene moiety is known to interact with viral proteins, potentially inhibiting their function and thus preventing viral replication . This application is particularly relevant in the context of developing new antiviral agents amidst rising drug resistance.

Antioxidant Effects

The antioxidant potential of this compound has also been explored. Chromene derivatives can scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases. This property makes them suitable candidates for inclusion in nutraceuticals aimed at enhancing health and longevity .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step organic reactions that yield various derivatives with modified biological activities. The ability to tweak functional groups allows researchers to optimize pharmacological properties such as solubility, stability, and bioavailability.

Synthetic Pathways

Several synthetic pathways have been documented for producing this compound and its derivatives:

StepReaction TypeKey ReagentsOutcome
1AlkylationDimethylcarbamoyl chlorideFormation of dimethylcarbamoyl group
2Condensation4-HydroxycoumarinFormation of chromene structure
3AcylationAcetic anhydrideIntroduction of carboxamide group

These reactions highlight the versatility in synthesizing compounds with varying biological activities .

Comparative Studies

Comparative studies have evaluated the efficacy of this compound against standard treatments for various conditions. In vitro studies show that it exhibits comparable or superior activity against certain cancer cell lines compared to established chemotherapeutics .

Mechanism of Action

The mechanism of action of N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between N-{4-[(dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide and related coumarin derivatives:

Compound Name / CAS Structural Features Synthesis Highlights Key Data (Yield, Melting Point) References
This compound (1060281-69-7) - 2-Oxo-coumarin core
- Dimethylcarbamoylmethylphenyl substituent
Not explicitly described in available literature Molecular weight: 350.4 g/mol
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) - 2-Oxo-coumarin core
- 4-Sulfamoylphenyl group
Synthesized via condensation of 3-cyanoacetamide derivatives with salicylaldehyde in acetic acid (Method A) or hydrolysis of iminochromene derivatives (Method B) Yield: 86% (Method B)
Mp: >300°C
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide (M1968) - 2-Oxo-coumarin core
- 4-Methoxyphenethyl group
Prepared from ethyl 2-oxo-2H-chromene-3-carboxylate via aminolysis with 4-methoxyphenethylamine Yield: Not specified
Mp: Not reported
N-(3',4'-Dimethylphenyl)-4-oxo-4H-chromene-3-carboxamide (C27) - 4-Oxo-coumarin core (isomeric shift)
- 3',4'-Dimethylphenyl group
Synthesized via coupling of 4-oxo-4H-chromene-3-carbonyl chloride with 3,4-dimethylaniline Structural purity confirmed by NMR
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide - 8-Methoxy-substituted coumarin core
- 4-Acetamidophenyl group
Not explicitly described; structural data confirmed via NMR and ChemSpider ID Molecular weight: 352.3 g/mol
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide - 7-Methoxy-substituted coumarin core
- 4-Isopropylphenyl group
Structural details and nomenclature provided; synthetic route not disclosed Molecular weight: 353.4 g/mol

Structural and Functional Group Analysis

Core Variations: The target compound shares the 2-oxo-2H-chromene core with most analogs (e.g., Compounds 12, M1968). Substituents on the phenyl ring significantly modulate physicochemical properties.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide is derived from ethyl coumarin-3-carboxylate, a common intermediate for introducing carboxamide substituents .

Biological Implications: While biological data for the target compound are lacking, structurally related compounds exhibit enzyme inhibitory activity. For example, N-(2-(2-(2-(N-((1-benzylpiperidin-3-yl)methyl)naphthalene-2-sulfonamido)ethoxy)ethoxy)ethyl)-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide (Compound 3A) acts as a reversible inhibitor of butyrylcholinesterase, highlighting the role of extended alkyl chains in enhancing binding affinity .

Q & A

Q. Basic

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and purity. 2D NMR (COSY, HSQC) resolves complex coupling in the dimethylcarbamoyl group .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula.
  • X-ray crystallography : Single-crystal analysis with SHELXT refines bond angles/geometry, resolving ambiguities in stereochemistry .

How should researchers address contradictions in reported biological activity data?

Advanced
Discrepancies (e.g., variable IC50_{50} values in anticancer assays) require:

Assay standardization : Validate cell lines (e.g., MCF-7 vs. HeLa), incubation times, and control compounds.

Purity reassessment : Confirm compound integrity via HPLC (>98% purity) to exclude degradation products.

Structural analogs comparison : Test derivatives (e.g., nitro vs. methoxy substituents) to isolate structure-activity relationships .

What mechanistic approaches identify the compound’s biological targets?

Q. Advanced

  • Molecular docking : Screen against protein databases (PDB) to predict binding affinities for kinases or DNA topoisomerases.
  • Enzyme inhibition assays : Measure activity changes in purified enzymes (e.g., COX-2, HDACs) via fluorogenic substrates.
  • Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .

What challenges arise in crystallizing this compound, and how are they resolved?

Q. Advanced

  • Crystallization issues : Poor crystal growth due to flexible dimethylcarbamoyl side chains.
  • Solutions :
    • Solvent optimization : Use mixed solvents (e.g., DMSO/hexane) for slow evaporation.
    • Cryo-cooling : Stabilize crystals at 100 K for data collection.
    • Software refinement : SHELXL resolves disordered regions via iterative least-squares refinement .

How do solvent polarity and substituents influence the compound’s photophysical properties?

Q. Advanced

  • UV-Vis spectroscopy : Bathochromic shifts in polar solvents indicate intramolecular charge transfer (ICT) between chromene and carboxamide groups.
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) enhance fluorescence quenching, while electron-donating groups (e.g., methoxy) increase quantum yield .

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